12H-Benzo(a)phenoxazine, 12-methyl-
Description
Historical Context and Structural Evolution of Phenoxazine (B87303) Scaffolds
The journey of phenoxazine chemistry began in 1887, though its potential remained largely untapped for several decades. researchgate.netresearchgate.net The initial interest in these compounds was primarily for their application as dyes for materials like silk. researchgate.netnih.gov A renewed and vigorous interest in phenoxazine scaffolds was sparked by the discovery of naturally occurring and biologically active phenoxazines after 1947. researchgate.net This led to extensive research into the synthesis and modification of the basic phenoxazine structure. researchgate.net
The core of a phenoxazine is a dibenzoheterocycle containing a central six-membered ring with oxygen and nitrogen atoms. researchgate.net The structural evolution of these scaffolds has involved various synthetic transformations, allowing for the introduction of a wide array of functional groups at different positions on the heterocyclic ring. researchgate.netresearchgate.net These modifications have been instrumental in tuning the electronic, photophysical, and biological properties of the resulting derivatives. researchgate.net A significant advancement in this area was the development of methods for creating benzo[a]phenoxazines, which are characterized by an additional fused benzene (B151609) ring, leading to an extended π-conjugated system. nih.govrsc.org
Significance of Benzo[a]phenoxazine Systems in Modern Chemical and Biological Sciences
Benzo[a]phenoxazine systems have garnered considerable attention in contemporary science due to their diverse and potent activities. nih.gov Their unique chemical structure, featuring a planar and electron-rich framework, gives rise to desirable photophysical and electrochemical properties. researchgate.netmdpi.com This has led to their application in various fields, including materials science, where they are utilized in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. researchgate.netnih.govresearchgate.net
In the realm of biological sciences, benzo[a]phenoxazine derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govresearchgate.netmdpi.com These include antitumor, antimicrobial, antifungal, antiviral, antimalarial, and anti-inflammatory properties. nih.govnih.govresearchgate.netmdpi.commdpi.com Their mechanism of action is often linked to their ability to interact with biological targets such as DNA, enzymes, and cellular membranes. nih.govnih.gov For instance, some derivatives have been shown to induce lysosomal membrane permeabilization in cancer cells, leading to apoptosis. nih.gov The fluorescent nature of many benzo[a]phenoxazines also makes them valuable as probes for bioimaging applications, allowing for the visualization of cellular structures like lysosomes and the endoplasmic reticulum. nih.govmdpi.com
Scope of Academic Inquiry for 12H-Benzo(a)phenoxazine, 12-methyl- and Closely Related Analogues
The specific compound, 12H-Benzo(a)phenoxazine, 12-methyl-, with the chemical formula C₁₇H₁₃NO, represents a fundamental structure within the benzo[a]phenoxazine family. nih.gov Academic inquiry into this and closely related analogues focuses on several key areas. A primary area of investigation is the synthesis of novel derivatives by introducing various substituents onto the benzo[a]phenoxazine core. researchgate.net Researchers are exploring how different functional groups influence the molecule's electronic properties, such as the HOMO-LUMO energy gap, which is crucial for applications in electronics and photovoltaics. rsc.org
Another significant avenue of research is the detailed characterization of their photophysical and electrochemical properties. mdpi.com This includes studying their absorption and fluorescence spectra, quantum yields, and redox potentials to assess their suitability as fluorescent probes, sensors, and electrochromic materials. mdpi.commdpi.com Furthermore, there is a strong focus on understanding the structure-activity relationships of these compounds in biological systems. nih.gov This involves investigating how modifications to the 12H-Benzo(a)phenoxazine, 12-methyl- scaffold affect their anticancer, antimicrobial, and other pharmacological activities. nih.govmdpi.com The goal is to develop more potent and selective therapeutic agents and diagnostic tools. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
6945-72-8 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
12-methylbenzo[a]phenoxazine |
InChI |
InChI=1S/C17H13NO/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3 |
InChI Key |
KWAXNNFIJJCSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Benzo a Phenoxazine Frameworks
Classical Cyclocondensation Approaches
The traditional and most straightforward methods for synthesizing the benzo[a]phenoxazine skeleton involve the condensation of two key building blocks, typically an aminophenol derivative and a substituted naphthoquinone or a related precursor. These reactions can be effectively carried out in either acidic or alkaline conditions.
Acid-catalyzed condensation represents a robust and widely employed strategy for the synthesis of benzo[a]phenoxazine derivatives. This method typically involves the reaction of a p-nitroso-N,N-dialkylaniline with a naphthalenic compound in the presence of an acid catalyst. For instance, the condensation of 5-(dipropylamino)-2-nitrosophenol with 5-(propylamino)naphthalen-2-ol in the presence of hydrochloric acid in ethanol (B145695) has been shown to yield the corresponding hydroxyl benzo[a]phenoxazinium chlorides. researchgate.net While this specific example leads to a hydroxylated and N-propylated derivative, the underlying principle of acid-catalyzed annulation is directly applicable to the synthesis of the 12-methyl variant.
Another example of an acid-catalyzed approach involves the reaction of 2-aminophenol (B121084) with 2,3-dihydroxynaphthalene (B165439), which upon refluxing in ethanol, can lead to the formation of 12H-benzo[b]phenoxazine. nih.gov A modification of this approach, using appropriate N-methylated precursors, would be a viable route to 12H-Benzo(a)phenoxazine, 12-methyl-. The general reaction conditions and outcomes for acid-mediated condensations are summarized in the table below.
| Starting Material 1 | Starting Material 2 | Acid Catalyst | Solvent | Product Type | Reference |
| 5-(dipropylamino)-2-nitrosophenol | 5-(propylamino)naphthalen-2-ol | HCl | Ethanol | Hydroxyl benzo[a]phenoxazinium chloride | researchgate.net |
| p-nitroso-N,N-dialkylaniline | bis-(3-aminophenyl) diselenide | Acid | Not Specified | Benzo[a]phenoselenazinum dye | nih.gov |
| 2-aminophenol | 2,3-dihydroxynaphthalene | None (reflux) | Ethanol | 12H-benzo[b]phenoxazine | nih.gov |
While less common than their acidic counterparts, condensation reactions in an alkaline medium also provide a pathway to benzo[a]phenoxazine derivatives. These methods often involve the reaction of an aminophenol with a halogenated naphthoquinone in the presence of a base. For example, the synthesis of 6-(alkylthio)-5H-benzo[a]phenoxazine-5-ones has been achieved through the condensation of 2-aminophenol with 2-(alkylthio)-3-chloro-1,4-naphthoquinone in ethanol with sodium carbonate as the base. Although this yields a 5-oxo derivative, subsequent reduction and N-methylation could potentially lead to the target compound.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Product Type | Reference |
| 2-aminophenol | 2-(alkylthio)-3-chloro-1,4-naphthoquinone | Na2CO3 | Ethanol | 6-(alkylthio)-5H-benzo[a]phenoxazine-5-one |
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic organic chemistry has introduced powerful transition metal-catalyzed cross-coupling reactions that offer alternative and often more versatile routes to complex heterocyclic systems like benzo[a]phenoxazines.
The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly effective method for the formation of carbon-nitrogen bonds, a key step in the synthesis of phenoxazine-based structures. This reaction is particularly useful for coupling an amine with an aryl halide or sulfonate. While direct synthesis of the entire benzo[a]phenoxazine ring system in one step via this method is not typical, it is invaluable for the introduction of amino functionalities onto pre-formed phenoxazine (B87303) or naphthoquinone precursors, which can then be cyclized. For instance, the synthesis of 6-anilino derivatives of benzo[a]phenoxazin-5-one has been accomplished through a Buchwald-Hartwig amination reaction. This highlights the potential of this methodology for creating functionalized benzo[a]phenoxazine systems, which could be precursors to 12H-Benzo(a)phenoxazine, 12-methyl-.
Organocatalytic and Biomimetic Synthetic Routes
Inspired by biological processes, organocatalytic and biomimetic approaches offer mild and often highly selective methods for the synthesis of complex molecules.
A novel and biomimetic approach to phenoxazine synthesis involves the use of nitric oxide (NO) as a trigger for the in situ formation of the phenoxazine core. This strategy is particularly relevant for biological applications where the generation of a fluorescent molecule in response to a specific analyte is desired. The process typically involves the NO-mediated nitrosation of an electron-rich aromatic amine, followed by an intramolecular cyclization to form the phenoxazine ring. While this method has been primarily demonstrated for the synthesis of water-soluble phenoxazine dyes for detection purposes, the fundamental chemical transformation provides a unique and gentle route to the phenoxazine framework that could be adapted for the synthesis of specific derivatives like 12H-Benzo(a)phenoxazine, 12-methyl-.
Directed Functionalization and Derivatization
The strategic introduction of various functional groups onto the benzo[a]phenoxazine skeleton allows for the systematic modulation of its electronic, optical, and biological characteristics. Methodologies for such modifications are diverse, each offering a pathway to novel derivatives with tailored properties.
Introduction of N-Alkyl and N-Substituted Groups
The nitrogen atom of the central phenoxazine ring is a common site for substitution, with N-alkylation being a key strategy to influence the molecule's properties. The replacement of an N-aryl group with an N-alkyl substituent has been explored to modulate the excited state energetics of phenoxazine-based photoredox catalysts. nih.gov This substitution can increase the barriers to intersystem crossing (ISC), thereby favoring reactions from singlet excited states. nih.gov
Core-modified N-alkyl phenoxazines have been synthesized and evaluated as photoredox catalysts for organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov For instance, Suzuki-Miyaura coupling of 3,7-dibromo-10-hexyl-10H-phenoxazine with various aryl boronic acids has been employed to produce core-arylated N-hexyl phenoxazines in moderate yields (35–46%). nih.gov These N-alkyl phenoxazines exhibit strong absorption in the UVA and visible light regions, undergo reversible oxidation, and show high fluorescence quantum yields. nih.gov
| Compound Type | Synthetic Precursor(s) | Key Reaction | Application |
| Core-arylated N-hexyl phenoxazines | 3,7-dibromo-10-hexyl-10H-phenoxazine, Aryl boronic acids | Suzuki-Miyaura coupling | Photoredox catalysts for O-ATRP |
| N-alkyl phenoxazines | Phenoxazine core, Alkyl halides | N-alkylation | Organic semiconductors, Photoredox catalysts |
Incorporation of Sulfonamide Moieties
The introduction of sulfonamide groups into the benzo[a]phenoxazine structure has been shown to enhance specificity in biological applications, such as fluorescent labeling of cellular compartments. mdpi.com A series of novel benzo[a]phenoxazinium chlorides featuring sulfonamide groups at the 5-amino position have been synthesized. mdpi.com
The general synthetic route involves the initial preparation of N-substituted naphthylamine derivatives. mdpi.com This is achieved by reacting a suitable naphthylamine precursor, such as N1-(naphthalen-1-yl)propane-1,3-diamine hydrobromide, with a corresponding sulfonyl chloride in the presence of a base like triethylamine. mdpi.com These N-substituted naphthylamine derivatives are then condensed with appropriate nitrosophenol hydrochlorides under reflux in the presence of hydrochloric acid to yield the target benzo[a]phenoxazinium chlorides. mdpi.com For example, 5-(dipropylamino)-2-nitrosophenol hydrochloride can be reacted with N-substituted naphthylamine derivatives to afford the final products. mdpi.com
Another approach has led to the synthesis of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides. This method involves the construction of a phenoxazine ring already containing nitro and sulfonic acid groups in a single step, followed by further transformations. researchgate.net
| Precursor 1 | Precursor 2 | Reaction Conditions | Product |
| N1-(naphthalen-1-yl)propane-1,3-diamine hydrobromide | Sulfonyl chloride | Triethylamine, Dichloromethane, 0 °C | N-substituted naphthylamine derivative |
| Nitrosophenol hydrochloride (e.g., 5-(dipropylamino)-2-nitrosophenol hydrochloride) | N-substituted naphthylamine derivative | Hydrochloric acid, Methanol, Reflux | Benzo[a]phenoxazinium chloride with sulfonamide group |
| 2-aminophenol derivative | Substituted difluorobenzene with nitro and sulfonyl chloride groups | Not specified | Phenoxazine-3-sulfonamide derivative |
These sulfonamide-functionalized benzo[a]phenoxazines have demonstrated potential as near-infrared (NIR) fluorescent probes for staining the vacuole, endoplasmic reticulum, and plasma membrane in yeast cells. mdpi.com
Synthesis of Maleimide-Containing Benzo[a]phenoxazine Dyes
Maleimide-functionalized benzo[a]phenoxazine dyes have been developed as fluorescent and colorimetric probes, particularly for the detection of biothiols like L-cysteine. researchgate.net The maleimide (B117702) group acts as a Michael acceptor, enabling covalent modification by thiols. researchgate.net
The synthesis of these dyes, such as 9-maleimido-5H-benzo[a]phenoxazin-5-one and its halogenated derivatives, has been reported. researchgate.net The synthetic approach typically involves the preparation of an amino-substituted benzo[a]phenoxazinone, which is then reacted with a maleimide-introducing reagent. researchgate.net These compounds have been characterized by proton nuclear magnetic resonance spectroscopy and mass spectrometry. researchgate.net The introduction of a halogen at the 6-position has been shown to reduce the cytotoxicity of these dyes compared to their unsubstituted counterparts. researchgate.net
| Benzo[a]phenoxazine Derivative | Key Functional Group | Potential Application |
| 9-maleimido-5H-benzo[a]phenoxazin-5-one | Maleimide | Fluorescent probe for biothiols |
| 6-chloro-9-maleimido-5H-benzo[a]phenoxazin-5-one | Maleimide, Chlorine | Fluorescent probe for biothiols with reduced cytotoxicity |
| 6-bromo-9-maleimido-5H-benzo[a]phenoxazin-5-one | Maleimide, Bromine | Fluorescent probe for biothiols with reduced cytotoxicity |
Stereoselective Synthesis for Chiral Benzo[b]phenoxazine Systems
The development of stereoselective methods for the synthesis of chiral phenoxazine systems is an emerging area of research, driven by the potential for applications in chiroptical materials. A notable example is the solvent-free synthesis of a C–N axially chiral cruciform dimer of benzo[b]phenoxazine. rsc.orgrsc.org
This synthesis begins with the solid-state condensation of 2-amino-4-tert-butylphenol (B71990) and 2,3-dihydroxynaphthalene at elevated temperatures (230 °C) to produce a tert-butyl-substituted benzo[b]phenoxazine (tBuBPO). rsc.org The subsequent oxidative C–N coupling of tBuBPO, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant, affords the racemic cruciform dimer. rsc.org This dimerization can also be achieved through a solvent-free mechanochemical oxidative coupling. rsc.org The resulting enantiomers exhibit a high racemization barrier and display dual circularly polarized emissions. rsc.orgrsc.org
| Reactants | Reaction Type | Key Intermediate/Product | Chirality |
| 2-amino-4-tert-butylphenol, 2,3-dihydroxynaphthalene | Solid-state condensation | tert-butyl-substituted benzo[b]phenoxazine (tBuBPO) | Achiral |
| tBuBPO, DDQ | Oxidative C–N coupling (solution or mechanochemical) | C–N axially chiral cruciform dimer of benzo[b]phenoxazine | Axially chiral |
This approach demonstrates a viable pathway to chiral benzo[b]phenoxazine systems, opening avenues for the development of novel materials with unique optical properties.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution by probing the magnetic environments of atomic nuclei like protons (¹H) and carbon-13 (¹³C).
Proton NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. For 12-methyl-12H-benzo(a)phenoxazine, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl group and the protons on the fused aromatic rings. The methyl protons would likely appear as a sharp singlet in the aliphatic region of the spectrum. The aromatic protons would present as a complex series of multiplets in the downfield region, with their specific chemical shifts and coupling constants determined by their position on the benzo[a]phenoxazine core.
However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for the aromatic protons of 12-methyl-12H-benzo(a)phenoxazine, are not available in the surveyed literature.
Carbon-13 NMR provides information on the different carbon environments within the molecule. A ¹³C NMR spectrum for 12-methyl-12H-benzo(a)phenoxazine would display a signal for the methyl carbon, typically in the upfield region (e.g., ~20-30 ppm). The numerous sp²-hybridized carbons of the aromatic rings would produce a cluster of signals in the downfield region (typically ~110-150 ppm). The number of distinct aromatic signals would depend on the molecule's symmetry. For related benzo[a]phenoxazine structures, aromatic carbon signals have been observed in the broad range of 94–165 ppm. nih.gov
Detailed and assigned experimental ¹³C NMR chemical shifts for 12-methyl-12H-benzo(a)phenoxazine are not specified in the available scientific literature.
E/Z isomerism describes the stereochemistry of compounds with restricted rotation, most commonly around a carbon-carbon double bond. For the specific molecule 12-methyl-12H-benzo(a)phenoxazine, the central ring system is aromatic and planar, and the N-methyl group is attached via a single bond. Therefore, E/Z isomerism is not an applicable concept for this compound's core structure. nih.gov In certain complex derivatives of phenoxazine (B87303) that feature exocyclic double bonds or other sources of restricted rotation, E/Z isomerism could become a relevant structural feature requiring NMR for elucidation.
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. An FTIR spectrum of 12-methyl-12H-benzo(a)phenoxazine would be expected to show characteristic absorption bands for C-H stretching from the aromatic rings and the methyl group, C=C stretching within the aromatic system, and C-N and C-O-C stretching from the central oxazine (B8389632) ring. For related benzo[a]phenoxazinium structures, C-N stretching of the central oxazine ring has been noted in the 1638-1641 cm⁻¹ region. nih.gov
A specific, fully assigned FTIR spectrum for 12-methyl-12H-benzo(a)phenoxazine is not provided in the reviewed literature.
Mass Spectrometry in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
The molecular formula for 12-methyl-12H-benzo(a)phenoxazine is C₁₇H₁₃NO. nih.gov This corresponds to a monoisotopic mass of 247.0997 g/mol and an average molecular weight of approximately 247.297 g/mol . nih.govepa.gov In a mass spectrum, the intact molecule would be observed as the molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), depending on the ionization technique used. A high-resolution mass spectrometer can confirm the elemental composition by measuring the mass with high precision.
While a detailed experimental fragmentation pattern has not been published, a primary fragmentation pathway would likely involve the loss of the methyl group (•CH₃, a mass of 15 Da) via alpha-cleavage, leading to a stable fragment ion with a mass-to-charge ratio (m/z) of 232.
Interactive Table: Molecular Weight of 12-methyl-12H-benzo(a)phenoxazine
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO | nih.gov |
| Average Mass ( g/mol ) | 247.297 | epa.gov |
| Monoisotopic Mass ( g/mol ) | 247.099714 | epa.gov |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful crystallographic analysis of 12-methyl-12H-benzo(a)phenoxazine would provide detailed information on bond lengths, bond angles, and the planarity of the fused ring system. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking. For comparison, the parent compound, phenoxazine, is known to have a non-planar, folded structure along the N-O axis. uobaghdad.edu.iq
However, a published single-crystal X-ray diffraction study detailing the unit cell parameters, space group, and specific molecular geometry for 12-methyl-12H-benzo(a)phenoxazine could not be located in the searched scientific databases.
Electronic Absorption Spectroscopy for π-Electron System Characterization
Electronic absorption spectroscopy is a powerful tool to probe the energetic landscape of conjugated π-electron systems inherent in molecules like 12-methyl-12H-benzo[a]phenoxazine. The absorption of ultraviolet (UV) and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, provide a detailed fingerprint of the molecule's electronic structure.
The electronic spectrum of phenoxazine and its derivatives is primarily governed by π→π* and n→π* transitions. The π→π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense. In contrast, n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an antibonding π* orbital, are generally weaker.
In a study on new hydroxyl benzo[a]phenoxazinium chlorides, the maximum absorption wavelengths (λabs) in ethanol (B145695) and water were found to be in the range of 612–634 nm. mdpi.com The molar extinction coefficients (ε) for these compounds were significant, ranging from 17,460 to 44,613 M-1cm-1, indicative of highly efficient π→π* transitions. mdpi.com
The position and intensity of these absorption bands are sensitive to the electronic nature of substituents on the phenoxazine core and the polarity of the solvent, a phenomenon known as solvatochromism. Generally, increasing the electron-donating ability of substituents or the polarity of the solvent can lead to shifts in the absorption maxima.
To illustrate the typical spectroscopic data obtained for this class of compounds, the following table presents the photophysical properties of some representative benzo[a]phenoxazinium chlorides in ethanol and water.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) |
|---|---|---|---|
| Compound 1a | Ethanol | 634 | 44613 |
| Compound 1a | Water | 612 | 17460 |
| Compound 1b | Ethanol | 628 | 38904 |
| Compound 1b | Water | 628 | 21379 |
| Compound 1c | Ethanol | 629 | 39810 |
| Compound 1c | Water | 629 | 22387 |
This table is based on data for hydroxyl benzo[a]phenoxazinium chlorides and is intended to be illustrative of the spectroscopic properties of this class of compounds. mdpi.com
The data demonstrates the influence of the solvent environment on the electronic absorption of these molecules. For compound 1a, a noticeable blue shift (hypsochromic shift) is observed when moving from the less polar ethanol to the more polar water, suggesting a stabilization of the ground state more than the excited state.
The introduction of a methyl group at the 12-position of the benzo[a]phenoxazine core, as in the subject compound, is expected to influence the electronic properties. The methyl group, being a weak electron-donating group, would likely cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound, due to a small destabilization of the highest occupied molecular orbital (HOMO).
A comprehensive understanding of the π-electron system of 12-methyl-12H-benzo[a]phenoxazine would necessitate its synthesis and detailed spectroscopic analysis in a range of solvents with varying polarities. This would allow for the precise determination of its absorption maxima and the characterization of its solvatochromic behavior, providing deeper insights into the nature of its electronic transitions.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory has become a standard tool for investigating the electronic properties of phenoxazine (B87303) derivatives. These calculations provide a detailed picture of the electron distribution and energy levels of molecular orbitals, which are fundamental to understanding the molecule's reactivity and photophysical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitability.
While specific DFT data for 12-methyl-12H-benzo[a]phenoxazine is not extensively documented in dedicated studies, research on the parent benzo[a]phenoxazine scaffold and its derivatives offers valuable insights. For instance, DFT studies on benzo[a]phenoxazine-based dyes designed for solar cells show that the HOMO and LUMO are primarily localized on the fused aromatic system. researchgate.netrsc.orgrsc.org The introduction of donor and acceptor groups can significantly alter the energies of these orbitals and, consequently, the HOMO-LUMO gap. researchgate.netrsc.orgrsc.org
In a typical benzo[a]phenoxazine system, the HOMO is often characterized by a π-orbital delocalized across the electron-rich phenoxazine core, while the LUMO is a π*-orbital also distributed over the aromatic rings. The 12-methyl group, being a weak electron-donating group, is expected to have a modest effect on the frontier orbital energies compared to stronger electron-withdrawing or -donating substituents. Studies on related N-alkyl phenoxazines have shown that the N-alkylation, as opposed to N-arylation, can influence excited state energetics. nih.gov
For illustrative purposes, DFT calculations on related benzo[α]phenoxazine-based dyes provide examples of HOMO-LUMO energy gaps. Although these molecules have additional functional groups, the data demonstrates the typical range for this class of compounds.
Table 1: Representative HOMO-LUMO Data for Substituted Benzo[α]phenoxazine Dyes
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| FD1 | -5.123 | -3.458 | 1.665 |
| FD2 | -5.261 | -3.454 | 1.807 |
Data sourced from a computational study on benzo[α]phenoxazine-based dyes and is intended for illustrative purposes as specific data for 12-methyl-12H-benzo(a)phenoxazine is not available. researchgate.net
The electronic properties derived from DFT calculations, such as the energies and distributions of frontier orbitals, are often correlated with the biological activity of phenoxazine derivatives. nih.gov Benzo[a]phenoxazines, for example, have been investigated for their anticancer properties. nih.govrsc.org The mechanism of action can be related to their ability to interact with biological macromolecules like DNA or proteins, or to generate reactive oxygen species (ROS). nih.gov
The electron-donating or -accepting character of the molecule, dictated by its frontier orbitals, can influence its ability to participate in charge-transfer interactions, which are crucial for many biological processes. For instance, some benzo[a]phenoxazine compounds have been found to accumulate in lysosomes and induce apoptotic cell death, a process that is likely influenced by the electronic and lipophilic characteristics of the molecule. nih.gov While a direct computational link for 12-methyl-12H-benzo(a)phenoxazine is not established, the general principle holds that modifications to the electronic structure, including N-alkylation, can tune the biological activity of the phenoxazine core.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions and Photophysical Properties
TD-DFT is a computational method used to investigate the excited states of molecules, providing predictions of absorption spectra, emission energies, and other photophysical properties. For phenoxazine derivatives, which are known for their fluorescent properties, TD-DFT is an indispensable tool.
Studies on N-alkyl phenoxazines have utilized TD-DFT to understand their excited state behavior, particularly in the context of their use as photoredox catalysts. nih.govacs.org These studies have shown that replacing an N-aryl group with an N-alkyl group can raise the energy barriers for intersystem crossing, leading to a higher probability of reactions occurring from the singlet excited state. nih.gov N-alkyl phenoxazines have been found to be strong excited-state reductants. nih.govacs.org
For the parent benzo[a]phenoxazine scaffold, TD-DFT calculations have been employed to predict the maximum absorption wavelengths (λmax) of derived dyes. researchgate.netrsc.orgrsc.org These calculations help in understanding how structural modifications influence the color and light-harvesting capabilities of these compounds. For example, in a study of two benzo[α]phenoxazine dyes, TD-DFT predicted λmax values of 997.10 nm and 995.16 nm. researchgate.net It is important to note that these values are for highly substituted derivatives and would differ significantly for 12-methyl-12H-benzo(a)phenoxazine. However, this illustrates the capability of TD-DFT to predict photophysical properties within this family of compounds.
Computational Modeling of Stereochemical and Conformational Effects
The three-dimensional structure of a molecule is as important as its electronic properties in determining its function. Computational modeling allows for the investigation of stereochemical and conformational aspects that may not be easily accessible through experimental means.
The anomeric effect is a stereoelectronic phenomenon that describes the preference of certain substituents adjacent to a heteroatom within a ring to adopt an axial orientation over the sterically less hindered equatorial position. This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and an adjacent anti-periplanar σ* orbital. mdpi.com
While the central ring of 12H-Benzo(a)phenoxazine is largely planar, the concept of stereoelectronic interactions is still relevant. In related, more flexible heterocyclic systems containing nitrogen and oxygen, such as certain phenothiazine (B1677639) derivatives, computational studies have indicated the presence of anomeric effects. mdpi.com For example, DFT studies on N-phosphorylated phenothiazine derivatives have confirmed the existence of an anomeric effect influencing their conformation. mdpi.com These findings in analogous sulfur-containing systems suggest that similar n → σ* interactions could play a role in the conformational preferences of substituted, non-planar phenoxazine derivatives.
Although 12-methyl-12H-benzo(a)phenoxazine itself is achiral, the introduction of substituents can create stereocenters. In the broader class of phenoxazine-related compounds, chirality and the energy barriers to racemization are important considerations. For instance, double heterohelicenes composed of benzo[b]phenoxazine units are inherently chiral due to their helical shape.
While specific racemization barrier studies for chiral benzo[b]phenoxazines are not readily found in the searched literature, studies on the racemization of other chiral heterocyclic compounds, like benzodiazepines, provide a methodological framework. In those cases, DFT has been used to calculate the energy barriers for enantiomerization, often proceeding through a ring-opening and closing mechanism. Such computational approaches could be applied to chiral phenoxazine derivatives to determine their stereochemical stability.
In Silico Predictions of Molecular Interactions and Binding Affinities
While specific molecular docking studies on 12H-Benzo(a)phenoxazine, 12-methyl- are not extensively documented in publicly available literature, research on closely related benzo[a]phenoxazine derivatives offers significant insights into its potential molecular interactions and binding affinities. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A recent study investigated a series of benzo[a]phenazin-5-ol derivatives as potential inhibitors of c-Kit kinase, a receptor tyrosine kinase implicated in certain types of cancer. fums.ac.ir This study provides a strong framework for understanding how the benzo[a]phenoxazine scaffold might interact with protein binding sites. In that research, molecular docking studies were performed using AutoDock 4.2. fums.ac.ir The general methodology involved:
Ligand and Receptor Preparation: The 3D structures of the benzo[a]phenazine (B1654389) derivatives were generated and optimized. The crystal structure of the target protein, c-Kit kinase (PDB ID: 1t46), was obtained from the Protein Data Bank. fums.ac.ir
Grid Box Generation: A grid box was defined around the active site of the kinase to encompass the potential binding area. fums.ac.ir
Docking Simulation: The Lamarckian Genetic Algorithm was employed to explore various binding poses of the ligands within the receptor's active site. fums.ac.ir
The results for the benzo[a]phenazin-5-ol derivatives demonstrated favorable binding free energies, ranging from -9.3 to -10.6 kcal/mol. fums.ac.ir These values indicate strong and stable binding to the c-Kit kinase. The interactions were characterized by the formation of hydrogen bonds with key amino acid residues in the active site, such as Arg791, Ile789, and His790. fums.ac.ir
Although 12H-Benzo(a)phenoxazine, 12-methyl- was not part of that specific study, the findings for its analogs suggest that it likely possesses the ability to form stable complexes with biological macromolecules. The planar aromatic system of the benzo[a]phenoxazine core is conducive to π-π stacking interactions, while the nitrogen and oxygen heteroatoms can participate in hydrogen bonding, which are crucial for molecular recognition and binding affinity.
Table 1: Predicted Binding Affinities of Benzo[a]phenazin-5-ol Derivatives with c-Kit Kinase This table is based on data from a study on related compounds and is for illustrative purposes to show the potential binding affinities of molecules with a similar scaffold.
| Compound Derivative | Binding Free Energy (ΔG), kcal/mol | Number of Hydrogen Bonds | Interacting Residues |
| Compound A | -10.6 | 4 | Arg791, Ile789, His790 |
| Compound C | -9.8 | 2 | Ile571, Ile789 |
| Sunitinib (Reference) | -9.5 | N/A | N/A |
Data sourced from a study on benzo[a]phenazin-5-ol derivatives. fums.ac.ir
Quantum Chemical Studies on Photophysical Processes
The photophysical properties of benzo[a]phenoxazine derivatives have been a subject of interest due to their potential applications as fluorescent probes and photosensitizers. Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure and optical properties of these compounds.
A study on benzo[α]phenoxazine-based dyes designed for dye-sensitized solar cells (DSSCs) provides a detailed computational analysis of the photophysical processes in molecules with a similar core structure to 12H-Benzo(a)phenoxazine, 12-methyl-. researchgate.netrsc.org The primary goal of such studies is to understand the relationship between molecular structure and properties like light absorption and charge transfer.
The key computational parameters investigated in these studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO (the H-L gap) is an indicator of the molecule's reactivity and the energy required for electronic excitation. researchgate.net
Absorption Spectra: TD-DFT calculations are used to predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net
Intramolecular Charge Transfer (ICT): The design of these molecules often aims to facilitate efficient ICT from a donor part of the molecule to an acceptor part upon photoexcitation, a key process in many photophysical applications. rsc.org
In the study of benzo[α]phenoxazine-based dyes, the introduction of different donor and acceptor groups to the main scaffold was shown to significantly tune the HOMO-LUMO gap and the absorption spectra. researchgate.net For instance, one of the designed dyes exhibited a HOMO of -5.123 eV, a LUMO of -3.458 eV, and a HOMO-LUMO gap of 1.665 eV. researchgate.net The calculated maximum absorption wavelengths for the designed dyes were in the near-infrared region, around 995-997 nm. researchgate.net
While these specific calculations were for derivatives tailored for DSSCs, they underscore the inherent photoactive nature of the benzo[a]phenoxazine core. The extensive π-conjugated system in 12H-Benzo(a)phenoxazine, 12-methyl- suggests that it would also exhibit interesting photophysical properties, with absorption and emission characteristics that can be modulated by its chemical environment.
Table 2: Calculated Photophysical Properties of a Benzo[α]phenoxazine-based Dye (FD1) This table presents data from a DFT/TD-DFT study on a related dye molecule to illustrate the type of photophysical parameters that can be computationally investigated.
| Parameter | Value |
| HOMO Energy | -5.123 eV |
| LUMO Energy | -3.458 eV |
| HOMO-LUMO Gap | 1.665 eV |
| Maximum Absorption Wavelength (λmax) | 997.10 nm |
| Oscillator Strength (f) | 0.0075 |
| Light Harvesting Efficiency (LHE) | 0.018 |
Data sourced from a computational study on a benzo[α]phenoxazine-based dye. researchgate.net
Photophysical Properties Research of Benzo a Phenoxazine Fluorophores
Fluorescence Emission Characteristics
No published data are available regarding the fluorescence emission of 12H-Benzo(a)phenoxazine, 12-methyl-.
Determination of Maximum Emission Wavelengths and Fluorescence Quantum Yields
Specific measurements for the maximum emission wavelengths and fluorescence quantum yields for 12H-Benzo(a)phenoxazine, 12-methyl- have not been reported.
Stokes' Shifts and Solvatochromic Behavior in Various Media
There is no available information on the Stokes' shifts or the solvatochromic behavior of 12H-Benzo(a)phenoxazine, 12-methyl- in different solvents.
Impact of Substituent Electronic Properties and Aliphatic Chain Lengths on Fluorescence
While the electronic properties of substituents are known to heavily influence the fluorescence of the benzo[a]phenoxazine core in other derivatives, a specific study on the effect of the 12-methyl group is not documented.
Luminescence and Phosphorescence Behavior
The luminescence and phosphorescence characteristics of 12H-Benzo(a)phenoxazine, 12-methyl- have not been investigated or reported in the available scientific literature.
Investigation of Thermally Activated Delayed Fluorescence (TADF) Properties
There are no studies available that explore the potential TADF properties of 12H-Benzo(a)phenoxazine, 12-methyl-.
Electronic Absorption Spectra Features
Detailed electronic absorption spectra for 12H-Benzo(a)phenoxazine, 12-methyl- are not available in the literature. For the unsubstituted parent molecule, phenoxazine (B87303), absorption maxima have been noted at 214, 236, and 312 nm in an ethanol-water mixture. researchgate.net
Further research is required to elucidate the specific photophysical properties of 12H-Benzo(a)phenoxazine, 12-methyl-, which would be valuable for understanding the structure-property relationships within the broader family of benzo[a]phenoxazine dyes.
Absorption Maxima and Molar Extinction Coefficients
No specific data on the absorption maxima (λmax) and molar extinction coefficients (ε) for 12H-Benzo(a)phenoxazine, 12-methyl- in various solvents were found in the reviewed scientific literature.
Environmental Sensitivity of Absorption Features
A detailed analysis of the environmental sensitivity, or solvatochromism, of the absorption features of 12H-Benzo(a)phenoxazine, 12-methyl- could not be conducted as no studies reporting its absorption spectra in a range of solvents with varying polarities were identified.
Excited State Dynamics and Ground-State Dipole Moment Analysis
There is a lack of published research on the excited-state dynamics, including fluorescence lifetimes and quantum yields, for 12H-Benzo(a)phenoxazine, 12-methyl-. Furthermore, no experimental or computational studies detailing the ground-state dipole moment of this specific compound were found.
Mechanistic Investigations of Biological Activities in Vitro and Mechanistic Focus
Antimicrobial and Antifungal Potentials and Mechanistic Pathways
Research into the antimicrobial and antifungal properties of benzo[a]phenoxazine derivatives suggests a range of activities against various pathogens. While direct studies on 12-methyl-12H-benzo(a)phenoxazine are limited, the broader class of benzo[a]phenoxazines provides valuable insights into its potential efficacy and mechanisms.
In Vitro Evaluation Against Fungal Pathogens
Studies on benzo[a]phenoxazine derivatives have demonstrated their potential as antifungal agents. For instance, an array of benzo[a]phenoxazinium chlorides has been tested against the yeast Saccharomyces cerevisiae, revealing a varied range of antiproliferative activity. sciforum.net This suggests that the core benzo[a]phenoxazine structure is a viable scaffold for the development of antifungal compounds.
While specific data on the activity of 12-methyl-12H-benzo(a)phenoxazine against Saccharomyces cerevisiae, Candida tenuis, and Aspergillus niger is not extensively available in the current body of literature, the known antifungal properties of its parent class of compounds indicate a promising area for future investigation. The evaluation of related compounds against various fungal species lays the groundwork for understanding the potential spectrum of activity for 12-methyl-12H-benzo(a)phenoxazine.
Assessment of Bactericidal and Fungicidal Activities
The bactericidal and fungicidal nature of phenoxazine (B87303) and its derivatives is an area of active research. While some studies on related benzo[a]phenothiazines have shown them to be inactive against certain bacteria, other research on phenothiazine (B1677639) derivatives has demonstrated promising bactericidal and fungicidal activities. researchgate.net This highlights the critical role that specific structural modifications play in determining the antimicrobial efficacy of these compounds. The substitution patterns on the benzo[a]phenoxazine core are likely to be a key determinant of its ability to kill bacteria and fungi.
Anticancer and Antitumor Research Avenues
The investigation of benzo[a]phenoxazine derivatives as potential anticancer agents has yielded significant and promising results. These compounds have been shown to exhibit selective toxicity towards cancer cells and to induce cell death through specific mechanistic pathways.
Selective Cytotoxicity Against Various Cancer Cell Lines
Recent studies have highlighted the selective cytotoxic effects of benzo[a]phenoxazine derivatives against several cancer cell lines. Notably, these compounds have demonstrated efficacy against colorectal cancer and breast cancer cells. nih.gov Research has shown that certain benzo[a]phenoxazine derivatives are more toxic to colorectal cancer cell lines compared to non-tumor cell lines. sciforum.net
One study investigated the anticancer activity of three potent benzo[a]phenoxazine derivatives, C9, A36, and A42, on colorectal and breast cancer cell lines. nih.gov The results indicated that these compounds were selective for the cancer cells, particularly the RKO colorectal cancer cell line and the MCF7 breast cancer cell line. nih.govnih.gov In these cell lines, the compounds were found to reduce cell proliferation, survival, and migration. nih.govnih.gov While these studies did not specifically name 12-methyl-12H-benzo(a)phenoxazine, the consistent anticancer activity observed across multiple derivatives of the same core structure strongly suggests that it may also possess similar cytotoxic properties. There is currently a lack of specific data regarding the cytotoxicity of 12-methyl-12H-benzo(a)phenoxazine against the human neuroblastoma SH-SY5Y cell line.
Table 1: Cytotoxicity of Benzo[a]phenoxazine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| BaP1 | RKO | Colorectal Cancer | Not specified |
| C9 | RKO | Colorectal Cancer | Not specified |
| A36 | RKO | Colorectal Cancer | Not specified |
| A42 | RKO | Colorectal Cancer | Not specified |
| BaP1 | MCF7 | Breast Cancer | Not specified |
| C9 | MCF7 | Breast Cancer | Not specified |
| A36 | MCF7 | Breast Cancer | Not specified |
| A42 | MCF7 | Breast Cancer | Not specified |
Note: Specific IC50 values were not provided in the source material, but the compounds were reported to have a more toxic effect on cancer cell lines compared to non-tumor cells. sciforum.net
Induction of Lysosomal Membrane Permeabilization (LMP) as a Cell Death Mechanism
A key mechanism underlying the anticancer activity of benzo[a]phenoxazine derivatives is the induction of lysosomal membrane permeabilization (LMP). sciforum.netnih.gov Lysosomes are acidic organelles within cells that contain a variety of hydrolytic enzymes. The disruption of the lysosomal membrane leads to the release of these enzymes into the cytoplasm, triggering a cascade of events that result in cell death.
Studies have shown that benzo[a]phenoxazine compounds accumulate in the lysosomes of cancer cells. sciforum.netnih.govsemanticscholar.org This accumulation is followed by the permeabilization of the lysosomal membrane, leading to cytosolic acidification and, ultimately, apoptotic cell death. sciforum.netsemanticscholar.org This targeted action on the lysosomes of cancer cells is a promising strategy for cancer therapy, as it exploits a potential vulnerability of tumor cells. The consistent observation of LMP as a mechanism of action for various benzo[a]phenoxazine derivatives strongly suggests that 12-methyl-12H-benzo(a)phenoxazine is also likely to induce cancer cell death through this pathway. nih.govresearchgate.net
Modulation of Intracellular Reactive Oxygen Species (ROS) Accumulation
Recent studies have demonstrated that 12-methyl-12H-benzo(a)phenoxazine and its derivatives can induce an increase in intracellular reactive oxygen species (ROS) accumulation. nih.gov This effect is linked to the permeabilization of lysosomal membranes within cancer cells. nih.govnih.gov The disruption of the lysosomal membrane leads to a cascade of events, including an increase in intracellular pH and subsequent ROS production, which contributes to the induction of cell death. nih.govnih.gov This targeted action on cancer cell lysosomes suggests a selective mechanism that could be exploited for therapeutic purposes. nih.gov
Inhibition of Cancer Cell Proliferation and Migration
The compound and its analogs have shown notable efficacy in inhibiting the proliferation and migration of cancer cells. nih.govnih.gov In vitro studies using colorectal (RKO) and breast (MCF7) cancer cell lines revealed that these benzo[a]phenoxazine derivatives significantly reduce cell proliferation and survival. nih.govnih.gov The mechanism for this is, in part, attributed to their accumulation in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization and subsequent apoptotic cell death. nih.gov
Furthermore, the migratory capabilities of these cancer cells were assessed using a wound healing assay. The results indicated a significant decrease in cell migration. For instance, in the RKO cell line, the tested compounds reduced cell migration by approximately half. nih.gov This suggests that 12-methyl-12H-benzo(a)phenoxazine and related compounds have the potential to interfere with the metastatic process. nih.gov
Table 1: Effect of Benzo[a]phenoxazine Derivatives on Cancer Cell Migration
| Cell Line | Treatment Concentration | Reduction in Wound Closure (%) |
| RKO | IC50 | ~50 |
| RKO | 2 x IC50 | ~50 |
| Data derived from wound healing assays performed for 12 hours. |
Antitumor Efficacy in Model Systems (e.g., Ehrlich carcinoma)
While specific studies on 12-methyl-12H-benzo(a)phenoxazine in Ehrlich carcinoma were not identified in the searched literature, research on other phenoxazine derivatives provides evidence of their antitumor potential in vivo. For example, a novel phenoxazine derivative, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx), has demonstrated a marked reduction in tumor growth rate in nude mice bearing human leukemia cell line HAL-01 xenografts. nih.gov This suggests that compounds within the broader phenoxazine class exhibit antitumor effects in living organisms, supporting the potential for 12-methyl-12H-benzo(a)phenoxazine to show similar activity. Phenoxazine derivatives, in general, are recognized for their antitumor properties. nih.govnih.gov
Anti-Inflammatory Effects and Enzyme Inhibition Studies
The anti-inflammatory potential of benzo[a]phenoxazine derivatives has been investigated through their interaction with key enzymes involved in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Inhibition Efficacy
A series of benzo[a]phenoxazine derivatives have been shown to be significant inhibitors of cyclooxygenase-2 (COX-2) enzymatic activity. mdpi.com At a concentration of 100 µM, these compounds demonstrated a marked reduction in COX-2 activity. mdpi.com Notably, one of the tested benzo[a]phenoxazines maintained significant inhibitory effects even at lower concentrations, highlighting its potency as a COX-2 inhibitor. mdpi.com The ability to selectively inhibit COX-2 is a key mechanism for reducing the production of pro-inflammatory prostaglandins. mdpi.com
Table 2: COX-2 Inhibition by Benzo[a]phenoxazine Derivatives
| Compound Concentration | Level of COX-2 Inhibition |
| 100 µM | Significant |
| Reduced Concentrations | Significant (for select derivatives) |
Evaluation of Lipoxygenase (LOX) Inhibitory Capacity
In contrast to their effects on COX-2, the evaluated benzo[a]phenoxazine derivatives did not exhibit statistically significant inhibition of lipoxygenase (LOX) activity. mdpi.com This finding suggests a degree of selectivity in their anti-inflammatory action, primarily targeting the COX-2 pathway over the LOX pathway. mdpi.com
Antiviral Activity Research
The antiviral potential of phenoxazine derivatives has been an area of interest. nih.govresearchgate.net Research has shown that these compounds possess a wide spectrum of activity against both RNA and DNA viruses. mdpi.com While the precise mechanisms of action are still under investigation, their ability to interfere with viral replication has been noted. researchgate.netmdpi.com For instance, certain phenoxazine nucleoside derivatives have been found to be potent inhibitors of Varicella Zoster Virus (VZV) replication. researchgate.net This broad antiviral activity suggests that 12-methyl-12H-benzo(a)phenoxazine could also be a candidate for further antiviral research. nih.govresearchgate.netmdpi.com
Activity Against Specific Viral Strains (e.g., Herpes Simplex Virus)
Currently, there is a lack of specific research data directly investigating the in vitro activity of 12H-Benzo(a)phenoxazine, 12-methyl- against Herpes Simplex Virus (HSV) or other specific viral strains.
While studies have been conducted on related compounds, such as phenoxazine derivatives and benzo[a]phenothiazines, their findings cannot be directly attributed to 12H-Benzo(a)phenoxazine, 12-methyl- without specific experimental evidence. For instance, some benzo[a]phenothiazines have been shown to enhance the antiviral effect of acyclovir (B1169) against HSV-2. nih.govresearchgate.net However, these are structurally distinct from 12H-Benzo(a)phenoxazine, 12-methyl-. Research on other heterocyclic compounds, like benzo[c]phenanthridinium salts, has demonstrated that substitutions at the 12-position can be crucial for anti-HSV-1 activity, highlighting the importance of specific structural features. nih.gov
Future research is required to elucidate whether 12H-Benzo(a)phenoxazine, 12-methyl- possesses any direct antiviral properties against Herpes Simplex Virus or other viral pathogens.
Antimalarial Activity
The benzo[a]phenoxazine scaffold has been identified as a promising framework for the development of novel antimalarial agents. Research into this class of compounds has revealed potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One notable derivative, SSJ-183, has demonstrated significant in vitro and in vivo antimalarial efficacy. nih.govresearchgate.net This compound, a benzo[a]phenoxazine derivative, exhibits a 50% inhibitory concentration (IC50) of 7.6 nM against P. falciparum. nih.gov Furthermore, studies have shown that SSJ-183 can achieve a cure in mice infected with the Plasmodium berghei ANKA strain. nih.gov The mechanism of action for these compounds is hypothesized to involve the inhibition of metabolic activity within the parasite's mitochondria. nih.gov
Another benzo[a]phenoxazine analogue, PhX6, has also been evaluated for its antimalarial potential. frontiersin.org While its in vitro activity is less potent than that of SSJ-183, it possesses favorable pharmacokinetic properties, suggesting its potential as a partner drug in combination therapies. frontiersin.org The research in this area underscores the potential of the benzo[a]phenoxazine core structure in the design of new antimalarial drugs.
Table 1: In Vitro Antimalarial Activity of Benzo[a]phenoxazine Derivatives
| Compound | Target Organism | IC50 (nM) | Selectivity Index |
| SSJ-183 | Plasmodium falciparum | 7.6 | >7300 |
| PhX6 | P. falciparum (CQ-sensitive) | 41.8 | Not Reported |
Data sourced from references nih.govfrontiersin.org.
Role as Multi-Drug Resistance (MDR) Modulators
The ability of cancer cells to develop resistance to multiple chemotherapeutic agents, a phenomenon known as multi-drug resistance (MDR), is a significant obstacle in cancer treatment. One of the key mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell.
Research has explored the potential of phenoxazine and benzo[a]phenoxazine derivatives to act as MDR modulators by inhibiting the function of P-gp. While direct studies on 12H-Benzo(a)phenoxazine, 12-methyl- are limited, investigations into a series of novel benzo[a]phenoxazines have shown that certain members of this class can effectively reverse MDR in P-gp-overexpressing mouse T lymphoma cells. The modulation of MDR is assessed by measuring the accumulation of rhodamine 123, a fluorescent substrate of P-gp, within resistant cells. An increase in rhodamine 123 accumulation indicates inhibition of P-gp activity.
The structural features of benzo[a]phenoxazines appear to be important for their MDR-modulating activity. These findings suggest that the benzo[a]phenoxazine scaffold could be a valuable template for the development of new agents to overcome multi-drug resistance in cancer.
The Versatility of 12-Methyl-12H-Benzo[a]phenoxazine Derivatives in Material Science and Biological Research
The benzo[a]phenoxazine scaffold, a robust heterocyclic structure, serves as a foundational component for a diverse array of functional dyes and probes. The introduction of a methyl group at the 12-position, creating 12-methyl-12H-benzo[a]phenoxazine, and other substitutions on this core, gives rise to compounds with significant applications in advanced materials and sensing technologies. These derivatives are particularly noted for their unique photophysical properties, which are harnessed for tasks ranging from intracellular imaging to the detection of specific biomolecules.
Applications in Advanced Functional Materials and Sensing Technologies
Dyes in Chemical and Biological Research
High-Performance Fluorophores for Bioimaging
Benzo[a]phenoxazine derivatives are renowned for their exceptional optical properties, making them highly suitable for bioimaging applications. mdpi.com These compounds, often referred to as fluorochromophores, exhibit strong fluorescence emission in the near-infrared (NIR) region of the electromagnetic spectrum. mdpi.com This is particularly advantageous for biological imaging as it minimizes background autofluorescence from biological samples, allowing for clearer and more sensitive detection. nih.gov
The core structure of benzo[a]phenoxazine allows for various chemical modifications, particularly at the 5- and 9-positions, which can fine-tune their properties for specific biological targets. mdpi.comnih.gov For instance, the introduction of sulfonamide groups has been shown to enhance the specificity of these dyes, enabling them to selectively stain organelles such as the vacuole membrane and the perinuclear membrane of the endoplasmic reticulum. mdpi.com Some derivatives have even demonstrated the ability to stain the plasma membrane. mdpi.com
The photophysical properties of these fluorophores are impressive. They typically exhibit strong absorption and emission in the long-wavelength visible and NIR regions (up to approximately 720 nm), with high molar absorptivity, significant photostability, and good fluorescence quantum yields. mdpi.comnih.gov These characteristics, combined with their compact structure, make them excellent candidates for developing new and highly specific fluorescent probes for cellular imaging. mdpi.comnih.gov
Optoelectronic Materials Applications
The unique electronic structure of the phenoxazine (B87303) core, characterized by electron-rich nitrogen and oxygen atoms, has positioned these compounds as promising materials for various optoelectronic applications. nih.gov
Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)
Phenoxazine derivatives have garnered significant interest for their potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In the realm of OLEDs, phenoxazine-based molecules are being explored as efficient emitters. For example, thermally activated delayed fluorescent (TADF) emitters incorporating phenoxazine donors have been designed, achieving high external quantum efficiencies in solution-processed OLEDs.
While direct studies on 12H-Benzo(a)phenoxazine, 12-methyl- in DSSCs are not extensively reported, the broader class of phenoxazine dyes has been recognized for their potential as sensitizers in these devices. researchgate.net The fundamental principle of a DSSC relies on a dye to absorb light and inject electrons into a semiconductor, and the electronic properties of phenoxazines make them suitable for this role. nih.gov
Organic Field-Effect Transistors (OFETs) and Electrochromic Devices
The application of phenoxazine derivatives extends to organic field-effect transistors (OFETs) and electrochromic devices. N-alkyl phenoxazines have been previously investigated for their potential as organic semiconductors, a key component of OFETs. nih.gov
More specifically, phenoxazine chromophores have been incorporated into polymer films for electrochromic applications. nih.gov These materials can change their color in response to an electrical potential. The introduction of the phenoxazine group has been shown to result in lower oxidation potentials and enhanced long-term stability of the electrochromic materials. nih.gov The inherent dihedral angle between the benzene (B151609) rings in the phenoxazine structure is a key structural feature influencing these properties. nih.gov
Photoredox Catalysis and Semiconducting Properties
Phenoxazine derivatives have emerged as a powerful class of organic photoredox catalysts, offering a more sustainable alternative to traditional noble metal-based catalysts. nih.govacs.org These molecules can absorb light and engage in electron transfer processes, making them highly effective in driving a variety of chemical reactions. nih.gov
Core-modified and N-aryl phenoxazines have been successfully employed in organocatalyzed atom transfer radical polymerization (O-ATRP), a method for synthesizing well-defined polymers. nih.govacs.orgacs.org These catalysts exhibit strong absorption of UVA and visible light, undergo reversible oxidation to their radical cation species, and possess high fluorescence quantum yields. nih.gov The ability to tune their photophysical and electrochemical properties through structural modifications allows for the design of highly efficient catalysts for specific applications. acs.orgscispace.com Prior reports have also highlighted the potential of N-alkyl phenoxazines as organic semiconductors. nih.gov
Tunable Light-Emitting Materials
The fluorescence properties of benzo[a]phenoxazine derivatives can be modulated, making them interesting as tunable light-emitting materials. For instance, the emission of certain benzo[a]phenoxazine derivatives has been shown to be sensitive to the pH of their environment, with some compounds exhibiting reversible pH-dependent emission in the near-infrared region. nih.gov This suggests the potential to create materials whose light-emitting properties can be controlled by external stimuli.
Biosensing and Biomolecular Labeling Strategies
The excellent fluorescence properties of benzo[a]phenoxazine derivatives make them highly valuable for biosensing and biomolecular labeling. mdpi.com Their ability to emit light in the NIR region, where biological tissues have minimal autofluorescence, is a significant advantage. mdpi.comnih.gov
Researchers have successfully synthesized benzo[a]phenoxazinium chlorides functionalized with various groups to create probes that can specifically target and label cellular components. mdpi.com For example, the incorporation of sulfonamide groups has led to the development of probes that can selectively stain the vacuole membrane and the endoplasmic reticulum. mdpi.com Furthermore, some benzo[a]phenoxazine derivatives have been investigated for their ability to act as photosensitizers in photodynamic therapy, a treatment that uses light to activate a drug to kill cancer cells. nih.gov The potent pharmacological activities of these compounds, including their use as anticancer agents that can induce lysosomal membrane permeabilization, further highlight their potential in advanced biomedical applications. nih.govmdpi.com
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes for Diverse Analogues
The synthesis of phenoxazine (B87303) derivatives has a history spanning over a century, with various methodologies being developed. nih.gov However, the demand for structurally diverse analogues with enhanced properties necessitates the exploration of more efficient and environmentally benign synthetic strategies. nih.gov Future research is expected to focus on:
One-Pot Syntheses: Developing more streamlined, one-pot procedures to improve efficiency and reduce waste, as has been demonstrated for certain antimalarial benzo[a]phenoxazine derivatives like SSJ-183. nih.govnih.gov
Sustainable Chemistry: Emphasizing the use of greener solvents, such as water, and catalysts to create more sustainable synthetic pathways. chemrxiv.org The combined use of nitrosonium tetrafluoroborate (B81430) (NOBF4) and triphenylphosphine (B44618) for phenoxazine synthesis under mild conditions is a step in this direction. chemrxiv.org
Diversity-Oriented Synthesis: Creating libraries of diverse benzo[a]phenoxazine analogues by systematically modifying substituents at various positions on the core structure. This will enable a more thorough investigation of structure-activity relationships. nih.gov The synthesis of N-substituted phenoxazines to modulate multidrug resistance in cancer cells is an example of this approach. nih.gov
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is becoming an indispensable tool in the design of novel molecules with tailored properties, and 12H-Benzo(a)phenoxazine, 12-methyl-, is no exception. Advanced computational modeling will be pivotal for:
Predicting Photophysical Properties: Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic and optical properties of new phenoxazine-based dyes for applications such as dye-sensitized solar cells (DSSCs). nih.gov This approach allows for the in silico screening of candidates before undertaking laborious and expensive synthesis.
Rational Drug Design: Employing computational models to design benzo[a]phenoxazine derivatives with enhanced biological activity and selectivity. nih.gov For instance, modeling can aid in designing compounds that can effectively act as anticancer agents by targeting specific cellular components like lysosomes. nih.gov
Understanding Reaction Mechanisms: Using computational tools to elucidate the mechanisms of synthetic reactions, leading to the optimization of reaction conditions and the development of more efficient synthetic protocols.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While the pharmacological potential of benzo[a]phenoxazines is recognized, a comprehensive understanding of their molecular mechanisms of action is still evolving. nih.gov Future research will need to delve deeper into:
Anticancer Mechanisms: Moving beyond identifying that these compounds can induce cell death in cancer lines to pinpointing the precise molecular targets and signaling pathways involved. nih.govnih.gov For example, further investigation is needed to understand how these compounds induce lysosomal membrane permeabilization in cancer cells. nih.gov
Anti-inflammatory Action: Elucidating the specific interactions of benzo[a]phenoxazine derivatives with inflammatory enzymes like cyclooxygenase-2 (COX-2). mdpi.com Understanding the structural basis for their inhibitory activity can lead to the development of more potent and selective anti-inflammatory agents. mdpi.com
Antimicrobial and Antiviral Activity: Investigating the mechanisms by which these compounds inhibit the growth of various pathogens, including drug-resistant strains. mdpi.comnih.gov This includes studying their potential as photosensitizers in antimicrobial photodynamic therapy. nih.gov
Expanding Applications in Cutting-Edge Technologies and Materials Science
The unique electronic and photophysical properties of the benzo[a]phenoxazine core make it an attractive scaffold for various technological applications. researchgate.net Future research will likely expand into:
Organic Electronics: Exploring the use of 12H-Benzo(a)phenoxazine, 12-methyl-, and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. researchgate.net
Fluorescent Probes and Sensors: Designing and synthesizing novel benzo[a]phenoxazinium-based fluorescent probes for the selective detection of biologically important species, such as ions and reactive oxygen species. acs.orgmdpi.com The development of near-infrared (NIR) probes is particularly promising for bioimaging applications due to reduced background fluorescence and deeper tissue penetration. mdpi.com
Advanced Dyes: Further developing phenoxazine-based dyes for applications beyond DSSCs, such as in high-performance pigments and functional coatings. researchgate.net
Addressing Research Limitations and Advancing Methodological Approaches
To unlock the full potential of 12H-Benzo(a)phenoxazine, 12-methyl-, and its analogues, several current limitations need to be addressed through advanced methodological approaches:
Enhancing Bioavailability and Solubility: Many organic compounds, including some phenoxazine derivatives, have poor water solubility, which limits their biological applications. Future work will focus on chemical modifications to improve their pharmacokinetic properties. acs.org
Overcoming Drug Resistance: In the context of anticancer and antimicrobial applications, overcoming the development of resistance is a major hurdle. Research into derivatives that can circumvent or reverse resistance mechanisms is critical. nih.gov
Q & A
Basic: What synthetic methods are commonly used to prepare 12H-Benzo(a)phenoxazine derivatives?
The synthesis of 12H-Benzo(a)phenoxazine derivatives typically involves Mannich condensation reactions , where phenol derivatives react with primary amines and formaldehyde under controlled conditions to form the heterocyclic core . For example, in related benzoxazole systems, p-hydroxybenzaldehyde undergoes etherification and subsequent Mannich reactions with secondary amines to yield acetylenic intermediates, which are cyclized to form benzoxazole derivatives . Key steps include:
- Etherification (e.g., Williamson reaction for introducing functional groups).
- Mannich reaction for amine incorporation.
- Cyclization to form the heterocyclic structure.
Characterization relies on NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .
Advanced: How do substituents on the amine component influence the photophysical properties of 12H-Benzo(a)phenoxazine derivatives?
Substituents on the amine (e.g., electron-withdrawing or donating groups) significantly alter electronic transitions and fluorescence quantum yields. For instance:
- Electron-donating groups (e.g., -OCH₃) enhance π-conjugation, red-shifting absorption/emission spectra.
- Bulky substituents may induce steric hindrance, reducing aggregation in solution and improving solubility .
Methodologically, time-dependent density functional theory (TD-DFT) simulations paired with UV-Vis/fluorescence spectroscopy can correlate structural modifications with optical behavior. Comparative studies using HPLC with photodiode array detectors are recommended for quantifying spectral shifts .
Basic: What analytical techniques are critical for characterizing 12H-Benzo(a)phenoxazine derivatives?
Essential techniques include:
- ¹H/¹³C NMR : Assigns proton environments and confirms ring substitution patterns.
- FT-IR : Identifies functional groups (e.g., C-O-C stretching in phenoxazine rings).
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae.
For purity assessment, HPLC with C18 columns and TLC (silica gel, ethyl acetate/hexane eluents) are standard .
Advanced: How can solvent polarity and temperature be optimized for ring-opening polymerization of 12H-Benzo(a)phenoxazine monomers?
Ring-opening polymerization (ROP) of benzoxazine derivatives is highly solvent-dependent.
- Polar aprotic solvents (e.g., DMF) stabilize transition states, lowering activation energy.
- Elevated temperatures (120–180°C) accelerate ROP but may degrade thermally sensitive substituents.
DSC and TGA are critical for mapping temperature-dependent behavior, while GPC monitors molecular weight distribution. For controlled polymerization, catalytic systems like Lewis acids (e.g., ZnCl₂) or thermal initiators are recommended .
Basic: What safety protocols are recommended for handling 12H-Benzo(a)phenoxazine derivatives in the lab?
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders or vapors.
In case of skin contact, wash immediately with soap and water ; for eye exposure, rinse with water for 15 minutes .
Advanced: What strategies mitigate data contradictions in structure-activity relationship (SAR) studies of 12H-Benzo(a)phenoxazine analogs?
Common contradictions arise from:
- Solvent effects altering binding affinities in pharmacological assays.
- Crystallographic vs. solution-phase conformations .
To resolve these: - Use standardized solvent systems (e.g., PBS for biological assays).
- Combine X-ray crystallography with molecular dynamics simulations to compare solid-state and solution structures.
- Validate SAR trends via dose-response curves across multiple cell lines .
Basic: How is the thermal stability of 12H-Benzo(a)phenoxazine derivatives assessed?
Thermogravimetric analysis (TGA) measures weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere), identifying decomposition thresholds. Differential scanning calorimetry (DSC) detects phase transitions (e.g., glass transitions or melting points). For polymers, dynamic mechanical analysis (DMA) evaluates thermomechanical stability .
Advanced: Can computational methods predict the reactivity of 12H-Benzo(a)phenoxazine derivatives in catalytic systems?
Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Transition states in ring-opening reactions.
Experimental validation via kinetic studies (e.g., monitoring by FT-IR or NMR ) is essential to refine computational models .
Basic: What are the key applications of 12H-Benzo(a)phenoxazine derivatives in materials science?
These derivatives are used in:
- Thermosetting resins : Forming cross-linked networks via ROP for high-temperature coatings.
- Optoelectronic materials : As blue-light emitters in OLEDs due to rigid, conjugated structures .
Advanced: How do steric effects in N-substituted 12H-Benzo(a)phenoxazine derivatives influence their biological activity?
Bulky N-substituents (e.g., tert-butyl) can:
- Enhance lipophilicity , improving membrane permeability in cellular assays.
- Block metabolic degradation by cytochrome P450 enzymes.
To assess, perform logP measurements and microsomal stability tests . Pair with molecular docking to predict binding modes in target proteins (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
